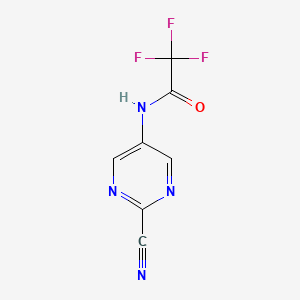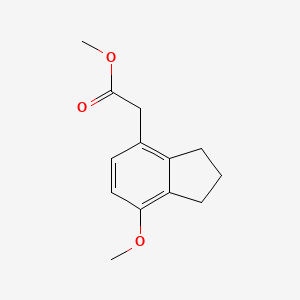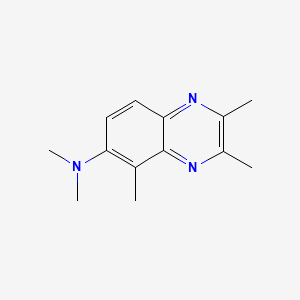
6-Quinoxalinamine, N,N,2,3,5-pentamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,2,3,5-pentamethylquinoxalin-6-amine is a heterocyclic aromatic amine with the molecular formula C₁₃H₁₇N₃. It is characterized by a quinoxaline core substituted with five methyl groups and an amine group. This compound is primarily used in research settings and has various applications in chemistry and related fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2,3,5-pentamethylquinoxalin-6-amine typically involves the reaction of appropriate quinoxaline derivatives with methylating agents under controlled conditions. One common method includes the methylation of quinoxaline derivatives using methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N,N,2,3,5-pentamethylquinoxalin-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: It can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The methyl groups and the amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, reduced amines, and various substituted quinoxaline derivatives .
Wissenschaftliche Forschungsanwendungen
N,N,2,3,5-pentamethylquinoxalin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of N,N,2,3,5-pentamethylquinoxalin-6-amine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved often include oxidative and reductive processes, as well as nucleophilic substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-dimethylquinoxalin-6-amine
- 2,3-dimethylquinoxalin-6-amine
- N,N,2,3-tetramethylquinoxalin-6-amine
Uniqueness
N,N,2,3,5-pentamethylquinoxalin-6-amine is unique due to its high degree of methylation, which imparts distinct chemical properties such as increased lipophilicity and altered electronic characteristics. These properties make it particularly useful in specific research applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
161697-04-7 |
|---|---|
Molekularformel |
C13H17N3 |
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
N,N,2,3,5-pentamethylquinoxalin-6-amine |
InChI |
InChI=1S/C13H17N3/c1-8-12(16(4)5)7-6-11-13(8)15-10(3)9(2)14-11/h6-7H,1-5H3 |
InChI-Schlüssel |
WHYXKCAJZXMKCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=NC(=C(N=C12)C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



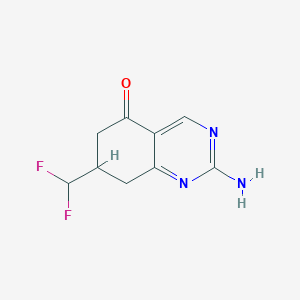
![1-Methyl-7-(piperazin-1-yl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11888837.png)
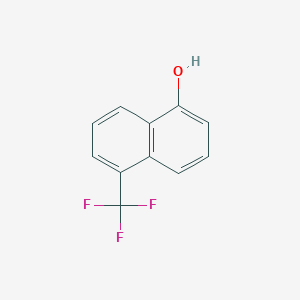
![4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B11888852.png)
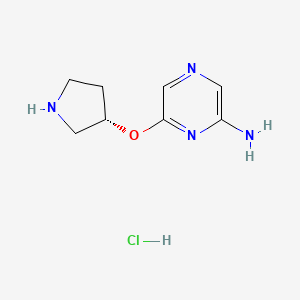
![8-Cyclopentyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11888861.png)
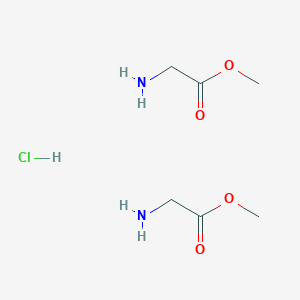


![N'-[(Z)-dimethylaminomethylideneamino]-N,N-dimethylmethanimidamide;dihydrochloride](/img/structure/B11888887.png)

